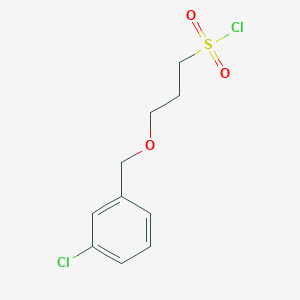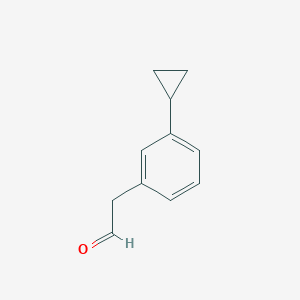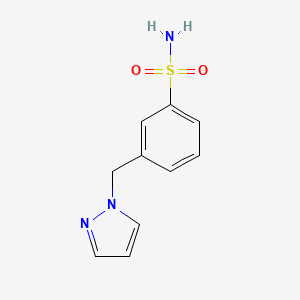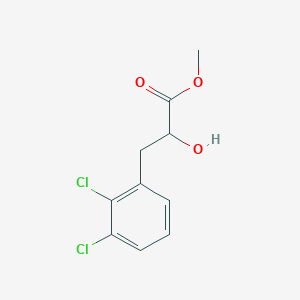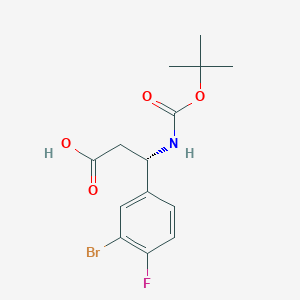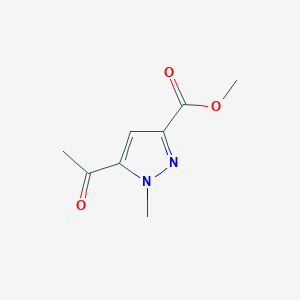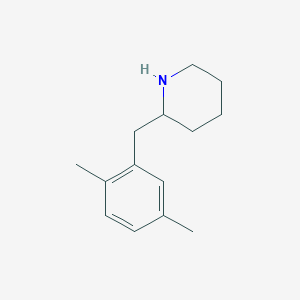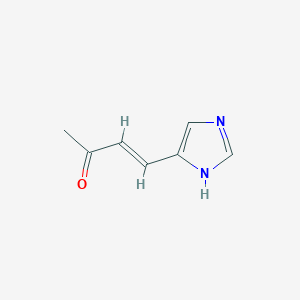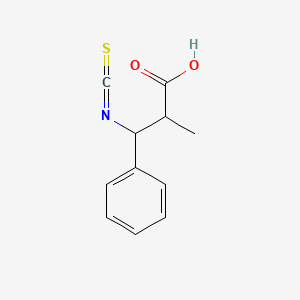
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-methyl-3-phenylpropanoic acid typically involves the reaction of a suitable precursor with thiophosgene (CSCl2) or other isothiocyanate-generating reagents. One common method is the reaction of 2-methyl-3-phenylpropanoic acid with thiophosgene under controlled conditions to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, alcohols, or other nucleophiles to form corresponding adducts.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions
Thiophosgene (CSCl2): Used in the initial synthesis to introduce the isothiocyanate group.
Amines and Alcohols: Common nucleophiles for substitution and addition reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Thioureas: Formed through substitution reactions with amines.
Adducts: Formed through addition reactions with various nucleophiles.
科学的研究の応用
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 3-Isothiocyanato-2-methyl-3-phenylpropanoic acid exerts its effects involves the interaction of the isothiocyanate group with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function. This reactivity is the basis for its potential biological and therapeutic applications.
類似化合物との比較
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: A closely related compound with similar chemical properties.
3-Phenylpropanoic acid: Lacks the isothiocyanate group but shares the phenylpropanoic acid backbone.
Uniqueness
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications compared to similar compounds. This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
3-isothiocyanato-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-8(11(13)14)10(12-7-15)9-5-3-2-4-6-9/h2-6,8,10H,1H3,(H,13,14) |
InChIキー |
RNEQPYFSZMULHI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=CC=C1)N=C=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


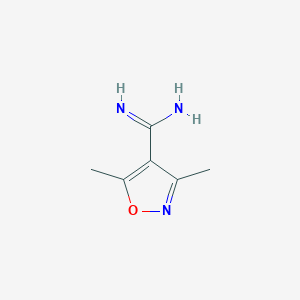
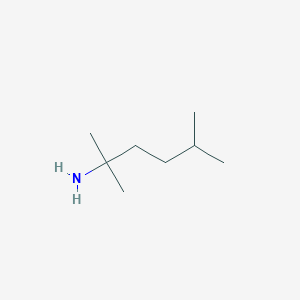
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
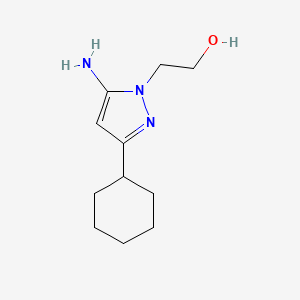
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
